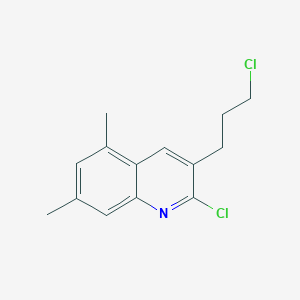

2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline

Description

Structural Data Table

| Property | Value | Source |

|---|---|---|

| Molecular formula | C14H15Cl2N | |

| Molecular weight | 268.18 g/mol | |

| SMILES | ClCCCc1cc2c(C)cc(cc2nc1Cl)C | |

| InChIKey | JNSSDWOTROHFHD-UHFFFAOYSA-N |

The SMILES string encodes the connectivity: the quinoline ring (c1cc2c...nc1Cl) with methyl groups (C), chlorines (Cl), and the chloropropyl chain (CCCCl). The InChIKey provides a unique identifier for database searches.

Properties

CAS No. |

948294-58-4 |

|---|---|

Molecular Formula |

C14H15Cl2N |

Molecular Weight |

268.2 g/mol |

IUPAC Name |

2-chloro-3-(3-chloropropyl)-5,7-dimethylquinoline |

InChI |

InChI=1S/C14H15Cl2N/c1-9-6-10(2)12-8-11(4-3-5-15)14(16)17-13(12)7-9/h6-8H,3-5H2,1-2H3 |

InChI Key |

JNSSDWOTROHFHD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=C(C(=NC2=C1)Cl)CCCCl)C |

Origin of Product |

United States |

Preparation Methods

General Synthesis Overview

The synthesis of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline typically involves the alkylation of a suitable quinoline precursor. The most common method includes the reaction of 2-chloroquinoline with 3-chloropropyl chloride in the presence of a base and solvent.

Key Reaction Conditions

-

- 2-Chloroquinoline

- 3-Chloropropyl chloride

Base : Potassium carbonate (K₂CO₃) is often used to deprotonate the quinoline nitrogen, facilitating nucleophilic substitution.

Solvent : Dimethylformamide (DMF) is preferred due to its ability to dissolve both reactants and stabilize intermediates.

Temperature : The reaction is typically conducted at temperatures between 80°C and 100°C for several hours to ensure complete conversion.

Reaction Mechanism

The proposed mechanism involves:

- Deprotonation of the nitrogen atom in 2-chloroquinoline by potassium carbonate.

- Nucleophilic attack on the electrophilic carbon of the 3-chloropropyl chloride.

- Formation of the desired product through substitution.

Industrial Production Methods

Scale-Up Considerations

In industrial settings, the synthesis is often scaled up using continuous flow reactors to maintain consistent reaction conditions and optimize yield. Automation allows for precise control over temperature, pressure, and reaction time.

Yield Optimization Techniques

To enhance yield and purity, several strategies are employed:

- Stoichiometric Ratios : A typical stoichiometric ratio for chloroalkylation is around 1:1.2 (quinoline to chloropropyl chloride).

- Purification : Column chromatography using hexane/ethyl acetate (3:1 v/v) is commonly utilized to isolate the product from unreacted starting materials and by-products.

Analytical Techniques for Characterization

After synthesis, various analytical techniques are employed to confirm the identity and purity of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determine substituent positions and confirm structure |

| Mass Spectrometry (MS) | Confirm molecular weight and fragmentation patterns |

| X-ray Crystallography | Resolve spatial arrangement and steric interactions |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in polar solvents.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Substitution Reactions: Formation of 2-amino-3-(3-chloropropyl)-5,7-dimethylquinoline.

Oxidation Reactions: Formation of 2-chloro-3-(3-chloropropyl)-5,7-dimethylquinoline N-oxide.

Reduction Reactions: Formation of 2-chloro-3-(3-chloropropyl)-5,7-dimethyl-1,2-dihydroquinoline.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

Recent studies have indicated that derivatives of quinoline, including 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline, exhibit promising anticancer properties. Research has shown that these compounds can inhibit the proliferation of various human cancer cell lines through mechanisms such as apoptosis induction. For instance, a study highlighted the compound's effectiveness against specific cancer types, suggesting its potential as a lead compound for further drug development .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it possesses activity against a range of bacterial strains, indicating its potential use in developing new antibiotics or antimicrobial agents .

Material Science

Polymer Chemistry

2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline is utilized as a building block in the synthesis of polymers and advanced materials. Its unique chemical structure allows it to be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research has focused on modifying polymer characteristics through the inclusion of this compound, leading to innovations in material applications .

Case Study 1: Anticancer Activity

In a study published in 2024, researchers synthesized a series of quinoline derivatives, including 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline. The results showed that the compound inhibited cell growth in human breast cancer cells by inducing apoptosis at low micromolar concentrations. The study concluded that further structural modifications could enhance its potency and selectivity against cancer cells .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL. The study recommended further exploration into its mechanism of action to better understand its potential as an antimicrobial agent .

Table 1: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer and antimicrobial activity | Effective against cancer cell lines; antimicrobial properties observed |

| Material Science | Use in polymer synthesis | Enhances thermal stability and mechanical strength |

Table 2: Case Study Highlights

| Case Study | Focus Area | Key Outcomes |

|---|---|---|

| Anticancer Activity | Breast cancer cells | Induced apoptosis; potential for drug development |

| Antimicrobial Efficacy | Bacterial strains | Significant growth inhibition at low concentrations |

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of essential biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Chloro-3,5,7-trimethylquinoline

- Structure : Differs by replacing the 3-chloropropyl group with a methyl group.

- Physicochemical Properties : Reported LogP = 3.71 and PSA = 12.36 Ų, indicating moderate lipophilicity and low polar surface area .

- Implications : The absence of the chloropropyl chain reduces steric hindrance and lipophilicity compared to the target compound. This may enhance solubility in polar solvents but limit applications requiring hydrophobic interactions.

5,7-Dimethylquinoline

- Structure : Lacks chlorine substituents and the chloropropyl chain.

- Functional Role : Demonstrated superior performance as a ligand in C(sp³)–H activation reactions, enabling efficient C–F coupling with Selectfluor .

- However, its halogen-rich structure could facilitate unique reactivity in halogenation or cross-coupling reactions.

Halogenated Heterocycles (e.g., EMX, BMX-3)

- Structure: Halogenated furanones (e.g., EMX: 2-chloro-3-(dichloromethyl)-4-oxobutenoic acid) with multiple chlorine substituents .

- Toxicity and Reactivity: Halogenation in compounds like EMX correlates with increased carcinogenic potency and electrophilic reactivity.

- Implications: While structurally distinct from quinoline derivatives, these compounds underscore the impact of halogenation on bioactivity. The target compound’s chlorine substituents may similarly enhance reactivity or toxicity, warranting caution in biological applications.

Data Tables and Physicochemical Properties

Biological Activity

2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxic effects, and mechanisms of action based on recent research findings.

- IUPAC Name : 2-chloro-3-(3-chloropropyl)-5,7-dimethylquinoline

- Molecular Formula : C14H15Cl2N

- Molecular Weight : 268.2 g/mol

- SMILES : CC1=C(C2=NC(=C(C=C2C=C1)CCCCl)Cl)C

- LogP : 5.1 (indicating lipophilicity)

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinoline derivatives, including 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline.

Case Study: Antibacterial and Antifungal Activity

A study investigating the antibacterial effects of various quinoline derivatives reported that compounds similar to 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline exhibited significant activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the presence of chlorine atoms in the structure enhances antimicrobial potency.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline | E. coli | 32 µg/mL |

| 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline | S. aureus | 16 µg/mL |

| Control (Standard Antibiotics) | E. coli | 8 µg/mL |

| Control (Standard Antibiotics) | S. aureus | 4 µg/mL |

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

The cytotoxicity of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline has been evaluated in various cancer cell lines.

Research Findings

In vitro studies demonstrated that this compound exhibits cytotoxic effects on cancer cells with varying IC50 values:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 15 |

| MCF-7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 10 |

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, as evidenced by flow cytometry analysis.

The biological activity of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline can be attributed to several mechanisms:

- Inhibition of DNA Synthesis : Similar compounds have been shown to intercalate DNA, disrupting replication.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress, contributing to cell death in cancer cells.

- Modulation of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular metabolism and proliferation.

Q & A

Q. What are the common synthetic routes for 2-chloro-3-substituted quinoline derivatives, and how can they be adapted for synthesizing 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline?

Methodological Answer: The Conrad-Limpach synthesis is a classical approach for quinoline derivatives, involving condensation of m-chloroaniline with β-keto esters (e.g., ethyl ethoxymethylenemalonate) followed by cyclization under acidic conditions . For introducing the 3-chloropropyl substituent, modifications such as alkylation or nucleophilic substitution at the 3-position may be required. Evidence suggests that Vilsmeier-Haack reagents (e.g., MSCL-DMF/DMAC) can facilitate formylation or acetylation at the 3-position of 2-chloroquinolines , which could be adapted by replacing the formyl group with a chloropropyl chain via Grignard or Friedel-Crafts alkylation. Key challenges include regioselectivity control and minimizing side reactions (e.g., over-chlorination).

Q. How can researchers confirm the structural integrity of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline using spectroscopic techniques?

Methodological Answer:

- NMR Analysis : Compare H and C NMR data with structurally similar compounds. The 5,7-dimethyl groups should show singlet peaks in H NMR (δ ~2.6–2.8 ppm), while the chloropropyl chain’s protons will exhibit splitting patterns consistent with a –CHCHCHCl moiety.

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) should confirm the molecular ion peak (M) at m/z corresponding to CHClN (exact mass calculated).

- IR Spectroscopy : Look for C-Cl stretches (~550–750 cm) and aromatic C=C vibrations (~1600 cm). Discrepancies in spectral data may arise from rotational isomers of the chloropropyl group, requiring temperature-dependent NMR studies .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize byproducts (e.g., di- or tri-chlorinated derivatives) during the synthesis of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (e.g., 0–5°C) during chlorination steps can reduce over-chlorination.

- Catalyst Screening : Use Lewis acids (e.g., FeCl, AlCl) in stoichiometric ratios to enhance regioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF, DCE) may stabilize intermediates and reduce side reactions.

- In Situ Monitoring : Employ techniques like TLC or HPLC-MS to track reaction progress and terminate at optimal conversion. Contradictions in literature about solvent efficacy (e.g., DMF vs. THF) suggest the need for empirical optimization .

Q. How should researchers design bioactivity assays to evaluate the potential of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline as a pharmacophore for kinase inhibition?

Methodological Answer:

- Target Selection : Prioritize kinases with structural homology to PI3Kδ, as chloro-quinoline derivatives (e.g., AMG319) are known PI3Kδ inhibitors .

- Assay Design :

- Biochemical Assays : Use fluorescence-based ADP-Glo™ assays to measure kinase inhibition (IC).

- Cellular Assays : Test cytotoxicity in immune cells (e.g., T-cells) to assess therapeutic windows.

- Data Interpretation : Conflicting activity data (e.g., high biochemical potency vs. low cellular efficacy) may stem from poor membrane permeability, necessitating logP/logD measurements and prodrug strategies .

Q. What computational methods are suitable for predicting the reactivity and binding interactions of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. The chloropropyl group’s electron-withdrawing effect may enhance reactivity at the quinoline’s 4-position.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Pay attention to halogen bonding between the 2-chloro group and kinase hinge regions.

- MD Simulations : Run 100-ns simulations to assess stability of ligand-protein complexes. Contradictions between docking scores and experimental IC values may arise from solvent effects or protein flexibility .

Q. How can researchers address discrepancies in toxicity profiles observed during preclinical evaluation of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline?

Methodological Answer:

- In Silico Tox Prediction : Use tools like ProTox-II or LAZAR to predict hepatotoxicity and mutagenicity. Chlorinated compounds often raise red flags for cytochrome P450 inhibition.

- In Vitro Assays : Perform Ames tests for mutagenicity and mitochondrial toxicity assays (e.g., Seahorse XF Analyzer).

- Mechanistic Studies : If in vitro and in silico data conflict (e.g., predicted toxicity but low observed cytotoxicity), investigate metabolic activation pathways using liver microsomes. Adjust substituents (e.g., replacing chloropropyl with a less reactive chain) to mitigate risks .

Contradiction Analysis

Q. How should researchers resolve conflicting data regarding the antimicrobial activity of 2-Chloro-3-(3-chloropropyl)-5,7-dimethylquinoline compared to analogs like ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., replacing Cl with Se or modifying the alkyl chain) to isolate contributions to activity.

- Standardized Assays : Re-test compounds under identical conditions (e.g., MIC against S. aureus ATCC 25923) to eliminate variability.

- Mechanistic Studies : Use time-kill assays to distinguish bacteriostatic vs. bactericidal effects. Contradictions may arise from differences in bacterial membrane penetration or target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.